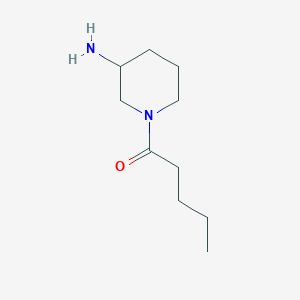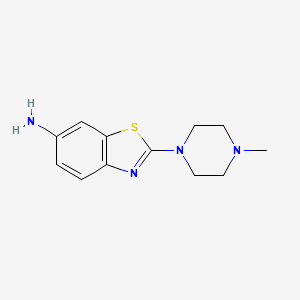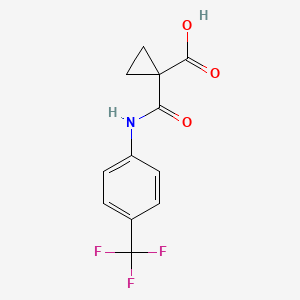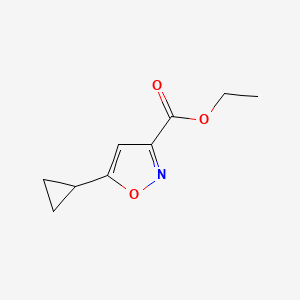
1-(3-Aminopiperidin-1-yl)pentan-1-one
概要
説明
1-(3-Aminopiperidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a pentanone chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopiperidin-1-yl)pentan-1-one typically involves the reaction of 3-aminopiperidine with pentanone under controlled conditions. The process may include steps such as:
Formation of the intermediate: The initial step involves the reaction of 3-aminopiperidine with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Substitution: The final step involves the substitution of the amino group at the desired position on the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions: 1-(3-Aminopiperidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
科学的研究の応用
1-(3-Aminopiperidin-1-yl)pentan-1-one has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is utilized in studies involving piperidine derivatives and their reactivity.
Biological Studies: It serves as a model compound for studying the biological activity of piperidine-based molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Aminopiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and piperidine ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(3-Aminopiperidin-1-yl)butan-1-one: Similar structure with a butanone chain instead of pentanone.
1-(3-Aminopiperidin-1-yl)hexan-1-one: Similar structure with a hexanone chain.
1-(3-Aminopiperidin-1-yl)propan-1-one: Similar structure with a propanone chain.
Uniqueness: 1-(3-Aminopiperidin-1-yl)pentan-1-one is unique due to its specific chain length and the position of the amino group, which can influence its reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h9H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOFSJISCGONMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)

![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)
